molecular formula C11H14N2O B12599738 N-[3-(Cyclopropylamino)phenyl]acetamide CAS No. 884343-73-1

N-[3-(Cyclopropylamino)phenyl]acetamide

Katalognummer: B12599738
CAS-Nummer: 884343-73-1
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: IPTZRVQFSJMVAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Cyclopropylamino)phenyl]acetamide is an organic compound with the molecular formula C11H14N2O It is characterized by the presence of a cyclopropylamino group attached to a phenyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide typically involves the reaction of 3-nitroaniline with cyclopropylamine, followed by reduction and acetylation. The general steps are as follows:

    Nitration: 3-nitroaniline is synthesized by nitrating aniline.

    Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclopropylation: The resulting 3-aminophenylamine is reacted with cyclopropylamine to form N-[3-(Cyclopropylamino)phenyl]amine.

    Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(Cyclopropylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(Cyclopropylamino)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of N-[3-(Cyclopropylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group is believed to play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(Cyclopropylamino)phenyl]propionamide
  • N-[3-(Cyclopropylamino)phenyl]butyramide
  • N-[3-(Cyclopropylamino)phenyl]valeramide

Uniqueness

N-[3-(Cyclopropylamino)phenyl]acetamide is unique due to its specific structural features, such as the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Eigenschaften

CAS-Nummer

884343-73-1

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

N-[3-(cyclopropylamino)phenyl]acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)12-10-3-2-4-11(7-10)13-9-5-6-9/h2-4,7,9,13H,5-6H2,1H3,(H,12,14)

InChI-Schlüssel

IPTZRVQFSJMVAW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC(=C1)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.